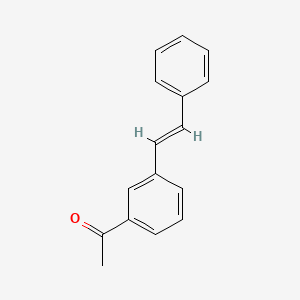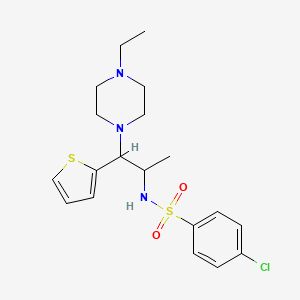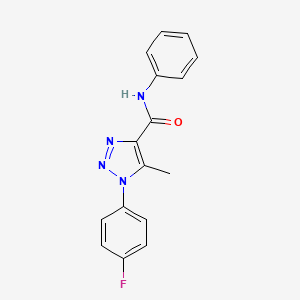![molecular formula C17H22ClN3OS B2801048 1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one CAS No. 886919-95-5](/img/structure/B2801048.png)
1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one” include acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate in DMF solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one” can be determined by their C, H, and N analysis .科学的研究の応用
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been shown to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain medications .
Anti-inflammatory Activity
Thiazole derivatives have demonstrated anti-inflammatory properties . Inflammation is a complex and non-specific immune response by vascular tissue to stimuli like pathogens, toxins, irritants, pollutants, and damaged cells . Therefore, these compounds could be used in the treatment of conditions characterized by inflammation .
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties, making them potentially useful in the treatment of various bacterial infections .
Antifungal Activity
Thiazole derivatives have also shown antifungal properties . This could make them useful in the treatment of various fungal infections .
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This could make them useful in the treatment of various viral infections .
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This could make them useful in the development of new cancer treatments .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This could make them useful in the treatment of various neurological disorders .
作用機序
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets, including as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often related to their role as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, often influenced by their chemical structure .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their role as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Action Environment
It’s known that the efficacy and stability of thiazole derivatives can be influenced by a variety of environmental factors .
将来の方向性
Benzothiazole derivatives, including “1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one”, show promising anti-tubercular activity . Future research could focus on optimizing the synthesis process, exploring the mechanism of action, and conducting in-depth safety and hazard analysis. Further, molecular docking studies can be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
特性
IUPAC Name |
1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3OS/c1-3-4-5-15(22)20-8-10-21(11-9-20)17-19-16-12(2)13(18)6-7-14(16)23-17/h6-7H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRAPZOKLDUMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid](/img/structure/B2800968.png)
![(5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2800969.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2800972.png)

![3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)
![3-Bromo-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine](/img/structure/B2800976.png)





![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800987.png)